2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can enhance its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine with 2,3,4-trimethoxybenzoic acid under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a reaction with 3,4-dimethoxybenzoyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a thiadiazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H23N3O3S/c1-5-6-11(2)16-19-20-17(24-16)18-15(21)10-12-7-8-13(22-3)14(9-12)23-4/h7-9,11H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI Key |
VVBKNLJBYRNWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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